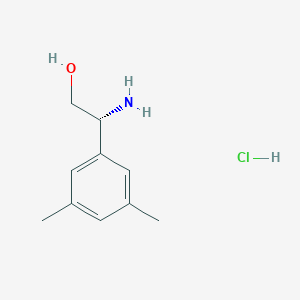

(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Description

(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is a chiral organic compound featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions, an ethanolamine backbone, and a hydrochloride salt. Key properties include:

Properties

IUPAC Name |

(2R)-2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNJYROXNDYVKS-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CO)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](CO)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the 3,5-dimethylphenyl ethan-1-ol backbone.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Amination: The amino group is introduced via reductive amination or other suitable methods.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

®-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

identifies four structurally related compounds (Table 1), with similarity scores calculated based on structural overlap (likely via Tanimoto coefficients or analogous metrics):

Table 1: Structural Comparison of (R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol Hydrochloride with Analogues

*Molecular weights estimated based on substituent contributions.

Key Differences and Implications

Substituent Effects

- 3,5-Dimethylphenyl vs. 3,5-Difluorophenyl substituents (e.g., CAS 1956434-83-5) introduce electron-withdrawing effects, which may reduce basicity of the amino group and alter solubility profiles .

Stereochemistry

- The R-configuration in the main compound contrasts with the S-configuration in analogues like CAS 2044705-93-1. Chirality critically impacts interactions with biological targets (e.g., enzymes, receptors), where enantiomers may exhibit divergent pharmacological activities .

Salt Form

Physicochemical and Functional Comparisons

Table 2: Property Comparison

| Property | (R)-3,5-dimethylphenyl HCl | (R)-3,5-difluorophenyl HCl | (S)-3,5-difluorophenyl HCl | (S)-3-fluorophenyl (free base) |

|---|---|---|---|---|

| Lipophilicity (LogP)* | Higher (methyl donors) | Moderate (fluorine) | Moderate (fluorine) | Lower (single fluorine) |

| Aqueous Solubility | Moderate (salt form) | High (salt form) | High (salt form) | Low (free base) |

| Metabolic Stability | Likely lower | Higher (fluorine effect) | Higher (fluorine effect) | Variable |

*Estimated based on substituent contributions.

Biological Activity

(R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride, also known as (R)-DMPEA, is a chiral amino alcohol that has garnered interest in various fields of scientific research due to its biological activity. This compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, along with a 3,5-dimethylphenyl substituent. The hydrochloride form enhances its solubility, making it suitable for biological applications.

- IUPAC Name : (2R)-2-amino-2-(3,5-dimethylphenyl)ethanol; hydrochloride

- CAS Number : 2411592-34-0

- Molecular Formula : CHClNO

- Molecular Weight : 201.69 g/mol

The biological activity of (R)-DMPEA can be attributed to its interaction with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes or receptors, modulating their activity. This compound may also influence various biochemical pathways and cellular processes through signaling mechanisms.

Biological Applications

(R)-DMPEA has several potential applications in biological research:

- Enzyme Mechanisms : It is used to study enzyme mechanisms and protein-ligand interactions.

- Pharmaceutical Development : Serves as an intermediate in the synthesis of pharmaceutical agents with therapeutic effects.

- Chemical Synthesis : Acts as a chiral building block for complex organic molecules.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways |

| Anticancer Potential | Exhibited cytotoxic effects against various cancer cell lines |

| Neuroprotective Effects | Showed promise in protecting neuronal cells from oxidative stress |

Case Studies

-

Anticancer Activity :

In a study evaluating the anticancer properties of (R)-DMPEA, it was found to exhibit significant cytotoxicity against several cancer cell lines including HCT-116 (colon cancer) and PC-3 (prostate cancer). The compound was noted for its ability to induce apoptosis in these cells. -

Neuroprotection :

Research indicated that (R)-DMPEA could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests potential applications in neurodegenerative disease models. -

Enzyme Interaction :

A detailed analysis revealed that (R)-DMPEA interacts with key metabolic enzymes, potentially altering their activity and influencing metabolic pathways, which could have implications for metabolic disorders.

Safety Profile

According to the Safety Data Sheet, (R)-DMPEA is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed.

- Skin Irritation : Causes skin irritation.

- Eye Damage/Irritation : Causes serious eye irritation.

- Respiratory Irritation : May cause respiratory tract irritation.

Precautionary measures include using protective equipment when handling the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride with high enantiomeric purity?

- Methodology : Asymmetric synthesis using chiral catalysts or resolution techniques is critical. For example, enantioselective reduction of the corresponding ketone precursor (e.g., 2-(3,5-dimethylphenyl)ethanone) with a chiral reducing agent like (R)-CBS (Corey-Bakshi-Shibata) reagent can yield the desired (R)-enantiomer. Subsequent hydrochloride salt formation via HCl gas in anhydrous ethanol ensures stability .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) and compare retention times to reference standards of known configuration .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry using H and C NMR, focusing on aromatic protons (3,5-dimethyl substitution) and the β-amino alcohol backbone.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine (e.g., m/z 230.0845 for CHClNO).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What storage conditions are optimal for maintaining the compound’s stability?

- Recommendations : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Hydrochloride salts are hygroscopic; desiccants like silica gel should be used. Avoid prolonged exposure to temperatures >25°C to prevent racemization or decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess measurements between polarimetry and chiral HPLC?

- Root Cause Analysis : Polarimetry may overestimate ee due to interference from impurities or solvent effects. Chiral HPLC is more reliable but requires validated methods.

- Resolution Strategy : Cross-validate using multiple columns (e.g., Chiralcel® OD-H vs. AD-H) and calibrate with pure (R)- and (S)-standards. For polarimetry, ensure solvent purity and use a temperature-controlled cell .

Q. What strategies minimize diastereomer formation during β-amino alcohol synthesis?

- Stereochemical Control :

- Use non-polar solvents (e.g., toluene) to favor kinetic control in asymmetric reductions.

- Employ low temperatures (–78°C) during ketone reduction to suppress epimerization.

- Post-synthesis, purify via recrystallization in ethanol/water to isolate the desired diastereomer .

Q. How can HPLC methods be validated for quantifying trace impurities (e.g., desmethyl byproducts)?

- Protocol :

- Column : C18 reverse-phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

- Validation Parameters :

- Linearity : R >0.999 for impurity standards (0.1–5% range).

- Limit of Detection (LOD) : ≤0.05% via signal-to-noise ratio (S/N ≥3).

- Recovery : 95–105% for spiked samples .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

- Degradation Pathways :

- Acidic Conditions (pH <3) : Protonation of the amine group enhances water solubility but may promote hydrolysis of the alcohol moiety.

- Alkaline Conditions (pH >9) : Deprotonation of the amine leads to free base formation, increasing susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.